Cas no 67310-53-6 (Benzyl 4-O-(2,3,4,6-tetra-O-acetyl-b-O-galactopyranosyl)- 2,3,6-tri-O-acetyl-b-D-glucopyranoside)
Il composto Benzyl 4-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-2,3,6-tri-O-acetyl-β-D-glucopyranoside è un derivato glicosidico protetto, caratterizzato dalla presenza di gruppi acetilici che ne garantiscono stabilità e reattività controllata. La struttura combina unità di glucosio e galattosio, rendendolo un intermedio versatile nella sintesi di oligosaccaridi complessi. I gruppi protettori acetilici facilitano reazioni selettive, migliorando l'efficienza nei processi di glicosilazione. Questo prodotto è particolarmente utile in ricerche di chimica dei carboidrati, consentendo la formazione di legami glicosidici specifici con elevata stereoselettività. La sua purezza e la ben definita configurazione stereochimica lo rendono adatto per applicazioni in studi biochimici e farmaceutici.

67310-53-6 structure
Nome del prodotto:Benzyl 4-O-(2,3,4,6-tetra-O-acetyl-b-O-galactopyranosyl)- 2,3,6-tri-O-acetyl-b-D-glucopyranoside
Numero CAS:67310-53-6
MF:C33H42O18
MW:726.675792217255
MDL:MFCD02094217
CID:58564
PubChem ID:2817552
Benzyl 4-O-(2,3,4,6-tetra-O-acetyl-b-O-galactopyranosyl)- 2,3,6-tri-O-acetyl-b-D-glucopyranoside Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzyl hepta-O-acetyl beta-D-lactose
- Benzyl 4-O-(2,3,4,6-tetra-O-acetyl-β-O-galactopyranosyl)- 2,3,6-tri-O-acetyl-β-D-glucopyranoside
- BENZYL 4-O-(2,3,4,6-TETRA-O-ACETYL-B-O-GALACTOPYRANOSYL)- 2,3,6-TRI-O-ACETYL-B-D-GLUCOPYRANOSIDE
- Benzyl 2,3,5-tri-O-benzoylpentofuranoside
- Benzyl 4-O-(2,3,4,6-tetra-O-acetyl-?-O-galactopyranosyl)- 2,3,6-tri-O-acetyl-?-D-glucopyranoside
- W-203482
- Benzyl beta-D-Lactoside Heptaacetate
- Benzyl beta -D-Lactoside Heptaacetate
- [(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-phenylmethoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate
- 67310-53-6
- Benzyl hepta-O-acetyl-b-D-lactoside
- (2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-(((2R,3R,4S,5R,6R)-4,5-diacetoxy-2-(acetoxymethyl)-6-(benzyloxy)tetrahydro-2H-pyran-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate
- Benzylhepta-O-acetyl-b-D-lactoside4%CaCO3
- Benzyl 4-O-(2,3,4,6-tetra-O-acetyl-b-O-galactopyranosyl)- 2,3,6-tri-O-acetyl-b-D-glucopyranoside
-
- MDL: MFCD02094217
- Inchi: InChI=1S/C33H42O18/c1-16(34)41-14-24-26(44-18(3)36)28(45-19(4)37)31(48-22(7)40)33(50-24)51-27-25(15-42-17(2)35)49-32(43-13-23-11-9-8-10-12-23)30(47-21(6)39)29(27)46-20(5)38/h8-12,24-33H,13-15H2,1-7H3/t24?,25?,26-,27+,28-,29-,30-,31-,32+,33-/m0/s1
- Chiave InChI: BDMTWMBGISDBOQ-AADUBARGSA-N
- Sorrisi: CC(OCC1O[C@@H](O[C@@H]2C(COC(=O)C)O[C@@H](OCC3C=CC=CC=3)[C@@H](OC(=O)C)[C@H]2OC(=O)C)[C@@H](OC(=O)C)[C@@H](OC(=O)C)[C@H]1OC(=O)C)=O
Proprietà calcolate
- Massa esatta: 726.23700
- Massa monoisotopica: 726.23711449g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 18
- Conta atomi pesanti: 51
- Conta legami ruotabili: 21
- Complessità: 1250
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 10
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.8
- Superficie polare topologica: 221Ų
Proprietà sperimentali
- Punto di fusione: 141-143°C
- Solubilità: Dichloromethane, Ethyl Acetate
- PSA: 221.02000
- LogP: 0.82290
Benzyl 4-O-(2,3,4,6-tetra-O-acetyl-b-O-galactopyranosyl)- 2,3,6-tri-O-acetyl-b-D-glucopyranoside Informazioni sulla sicurezza
- Condizioni di conservazione:-20°C Freezer
Benzyl 4-O-(2,3,4,6-tetra-O-acetyl-b-O-galactopyranosyl)- 2,3,6-tri-O-acetyl-b-D-glucopyranoside Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | B294000-250mg |
Benzyl 4-O-(2,3,4,6-tetra-O-acetyl-b-O-galactopyranosyl)- 2,3,6-tri-O-acetyl-b-D-glucopyranoside |
67310-53-6 | 250mg |
$ 110.00 | 2023-04-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1606419-1g |
(2R,3S,4S,5R,6S)-2-(acetoxymethyl)-6-(((2R,3R,4S,5R,6R)-4,5-diacetoxy-2-(acetoxymethyl)-6-(benzyloxy)tetrahydro-2H-pyran-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate |
67310-53-6 | 98% | 1g |
¥1799.00 | 2024-05-04 | |
TRC | B294000-500mg |
Benzyl 4-O-(2,3,4,6-tetra-O-acetyl-b-O-galactopyranosyl)- 2,3,6-tri-O-acetyl-b-D-glucopyranoside |
67310-53-6 | 500mg |
$ 190.00 | 2023-04-18 | ||
TRC | B294000-2g |
Benzyl 4-O-(2,3,4,6-tetra-O-acetyl-b-O-galactopyranosyl)- 2,3,6-tri-O-acetyl-b-D-glucopyranoside |
67310-53-6 | 2g |
$ 569.00 | 2023-04-18 | ||
TRC | B294000-1000mg |
Benzyl 4-O-(2,3,4,6-tetra-O-acetyl-b-O-galactopyranosyl)- 2,3,6-tri-O-acetyl-b-D-glucopyranoside |
67310-53-6 | 1g |
$ 374.00 | 2023-04-18 | ||
Biosynth | OB04637-1000 mg |
Benzyl hepta-O-acetyl-b-D-lactoside |
67310-53-6 | 1g |
$200.11 | 2023-01-03 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-210877-1g |
Benzyl β-D-Lactoside Heptaacetate, |
67310-53-6 | 1g |
¥2256.00 | 2023-09-05 | ||
Biosynth | OB04637-10000 mg |
Benzyl hepta-O-acetyl-b-D-lactoside |
67310-53-6 | 10g |
$786.50 | 2023-01-03 | ||
TRC | B294000-5g |
Benzyl 4-O-(2,3,4,6-tetra-O-acetyl-b-O-galactopyranosyl)- 2,3,6-tri-O-acetyl-b-D-glucopyranoside |
67310-53-6 | 5g |
$ 919.00 | 2023-04-18 | ||
Cooke Chemical | A4283456-1g |
Benzylβ-D-LactosideHeptaacetate |
67310-53-6 | 98% | 1g |
RMB 1439.20 | 2025-02-21 |
Benzyl 4-O-(2,3,4,6-tetra-O-acetyl-b-O-galactopyranosyl)- 2,3,6-tri-O-acetyl-b-D-glucopyranoside Letteratura correlata
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Eri Nagabuchi,Masashi Takahashi,Hatsumi Mori Chem. Commun., 2014,50, 2481-2483
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
67310-53-6 (Benzyl 4-O-(2,3,4,6-tetra-O-acetyl-b-O-galactopyranosyl)- 2,3,6-tri-O-acetyl-b-D-glucopyranoside) Prodotti correlati
- 113544-59-5(2,3,4,6-Tetra-O-benzoyl-D-mannopyranose)
- 326815-11-6(1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(4-chlorophenyl)thiourea)
- 2165852-58-2((2S)-2-methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)
- 1351660-72-4(2-(2-chlorophenoxy)-N-{2-6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-ylethyl}propanamide)
- 1114779-87-1(1-(cyclobutylidenemethyl)-4-fluorobenzene)
- 1805229-28-0(5-Amino-4-(chloromethyl)-3-(difluoromethyl)-2-(trifluoromethyl)pyridine)
- 1214331-13-1(2-(4',4-Difluorobiphenyl-2-yl)-2-hydroxyacetic acid)
- 2228512-37-4(2,2-difluoro-1-(1,3-thiazol-2-yl)cyclopropylmethanamine)
- 877134-77-5(4-(Carbamoylamino)benzeneboronic Acid Pinacol Ester)
- 2034559-57-2(N-(3,4-Dimethylphenyl)-N′-[8-(methylsulfonyl)-8-azabicyclo[3.2.1]oct-3-yl]urea)
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

江苏科伦多食品配料有限公司
Membro d'oro
CN Fornitore
Reagenti

Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
